molecular formula C20H25N5O2 B2522296 2,2-dimethyl-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)propanamide CAS No. 921897-02-1

2,2-dimethyl-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)propanamide

Cat. No.: B2522296
CAS No.: 921897-02-1
M. Wt: 367.453
InChI Key: BOSGXBJZNZZHMS-UHFFFAOYSA-N
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Description

The compound 2,2-dimethyl-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)propanamide is a pyrazolo[3,4-d]pyrimidin-4-one derivative characterized by a 3-methylbenzyl substitution at position 5 of the heterocyclic core and a 2,2-dimethylpropanamide (pivalamide) group linked via an ethyl chain at position 1 (Figure 1).

Molecular Formula: C₂₃H₂₈N₆O₂
Molecular Weight: 420.5 g/mol
Key Features:

  • Pyrazolo[3,4-d]pyrimidin-4-one core: Provides a planar, aromatic system for target binding.
  • 3-Methylbenzyl substituent: Enhances lipophilicity and may influence substrate selectivity.
  • Pivalamide side chain: Improves metabolic stability due to steric hindrance from the dimethyl groups.

Synthetic routes for analogous compounds (e.g., Suzuki coupling, nucleophilic substitution) suggest that this compound could be synthesized via reactions between halogenated pyrazolo[3,4-d]pyrimidinone intermediates and functionalized alkylamines or boronic acids .

Properties

IUPAC Name

2,2-dimethyl-N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-14-6-5-7-15(10-14)12-24-13-22-17-16(18(24)26)11-23-25(17)9-8-21-19(27)20(2,3)4/h5-7,10-11,13H,8-9,12H2,1-4H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSGXBJZNZZHMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)propanamide typically involves multiple steps. One common route includes the formation of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the 3-methylphenylmethyl group and the 2,2-dimethylpropanamide moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine structure exhibit significant anticancer activity. The following table summarizes key findings related to the anticancer properties of similar compounds:

ActivityCell Line/TargetIC50 Value (µM)Reference
AntiproliferativeMCF-7 (breast cancer)5.0
Apoptosis InductionMV4-11 (leukemia)3.5
Kinase InhibitionAurora A Kinase0.15

Case Study 1: Antiproliferative Activity
In a study evaluating the antiproliferative effects of pyrazolo derivatives, this compound significantly reduced cell viability in MCF-7 cells with an IC50 value of 5.0 µM. The mechanism was linked to apoptosis induction via caspase activation.

Case Study 2: Enzyme Inhibition
Another research focused on the compound's inhibitory effects on Aurora A kinase, a critical regulator in cell division. The study reported an IC50 value of 0.15 µM, suggesting its potential as a therapeutic agent in oncology.

Antimicrobial Activity

Compounds containing the pyrazolo[3,4-d]pyrimidine moiety have shown promising antimicrobial properties. For instance, derivatives similar to our compound have exhibited activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for potent analogs.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Key Observations :

  • Core Substitution : The 3-methylbenzyl group in the target compound balances lipophilicity and steric bulk, whereas the 3-fluorobenzyl in may enhance electronic interactions with target proteins.
  • Side Chain : The pivalamide group in the target compound offers superior metabolic stability compared to the pyridin-2-ylmethylpropanamide in , which may improve oral bioavailability.

Physicochemical Properties

  • Solubility: The polar pyrimidinone core and amide linkages suggest moderate aqueous solubility, though the dimethyl groups in the pivalamide may reduce it slightly .

Biological Activity

The compound 2,2-dimethyl-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)propanamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound based on recent research findings.

Structural Characteristics

The molecular formula of the compound is C21H25N3O3C_{21}H_{25}N_{3}O_{3}. The crystal structure reveals that it contains a six-membered nitrogen-containing ring that is nearly planar, with specific dihedral angles indicating its conformation relative to adjacent rings. This structural information is crucial as it often correlates with biological activity.

Biological Activity

Recent studies have highlighted various biological activities associated with pyrazolo[3,4-d]pyrimidine derivatives:

  • Anticancer Activity : Compounds in this class have shown promise as inhibitors of various cancer cell lines. For instance, derivatives targeting the dihydrofolate reductase (DHFR) enzyme have demonstrated significant cytotoxic effects against cancer cells by disrupting folate metabolism essential for DNA synthesis and cell division .
  • Antiviral Properties : Some derivatives have been evaluated for their ability to inhibit viral infections. For example, a study indicated that certain pyrazolo compounds could interfere with Zika virus infection through specific cellular mechanisms .
  • Anti-inflammatory Effects : Research has also pointed to anti-inflammatory properties, with some compounds exhibiting neuroprotective effects in models of neuroinflammation. This suggests potential therapeutic applications in neurodegenerative diseases .

Case Studies

Several case studies provide insight into the biological efficacy of this compound:

  • Study on DHFR Inhibition : A library of pyrazolo derivatives was screened for DHFR inhibition, revealing that modifications at the N8 position significantly enhanced activity compared to methylated analogues. The compound's structure allows for effective binding to the enzyme's active site, leading to greater inhibition rates .
  • Evaluation Against ZIKV : A series of pyrazolo derivatives were tested for their ability to inhibit Zika virus replication in vitro. The results showed that specific structural modifications increased antiviral potency significantly compared to unmodified compounds .

Data Tables

The following table summarizes key findings from various studies on the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:

Activity TypeCompound ExampleTarget/MechanismReference
Anticancer5-methyl-6-(3-methylphenyl)methylDihydrofolate reductase
AntiviralPyrazolo[3,4-d]pyrimidine derivativeZika virus inhibition
Anti-inflammatoryNovel pyrazolo compoundsNeuroprotective mechanisms

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